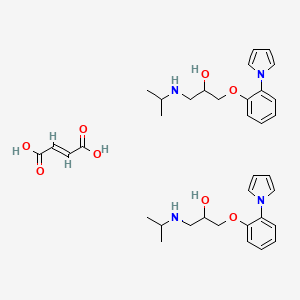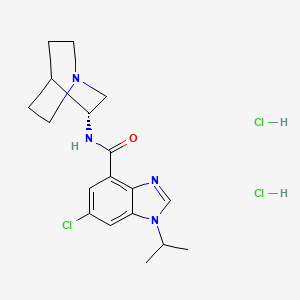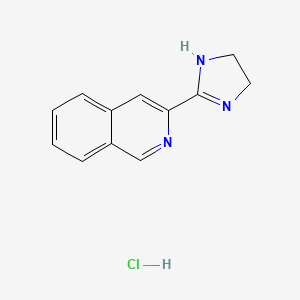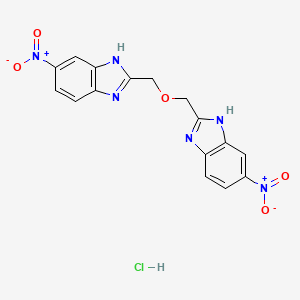
VU 591 hydrochloride
説明
VU 591 hydrochloride is a selective renal outer medullary potassium channel (Kir1.1, ROMK) antagonist . It is a grey solid and its chemical name is 2,2’- (oxybis (methylene))bis (6-nitro-1H-benzo [d]imidazole) hydrochloride .
Molecular Structure Analysis
The molecular weight of VU 591 hydrochloride is 404.76 . Its molecular formula is C16H12N6O5·HCl . The canonical SMILES representation is O=N(C1=CC(N2)=C(N=C2COCC3=NC4=C(N3)C=C(N(=O)=O)C=C4)C=C1)=O.Cl .Physical And Chemical Properties Analysis
VU 591 hydrochloride is a grey solid . It should be stored in a desiccated state at room temperature . Its solubility is less than 36.83mg/ml in DMSO .科学的研究の応用
Diuretic Research
VU 591 hydrochloride: is being explored as a potential novel class of loop diuretic drugs. Unlike traditional diuretics, it may lower blood pressure and blood volume without causing hypokalemia, a common side effect characterized by low potassium levels in the blood .
Hypertension Management
Due to its ability to modulate blood volume and pressure without affecting potassium levels, VU 591 hydrochloride could be significant in managing hypertension, especially in patients where hypokalemia is a concern .
Cardiovascular Disease Studies
Research into cardiovascular diseases often requires modulation of blood pressure and volumeVU 591 hydrochloride could be used in such studies to understand the effects of ROMK channels on heart health .
Kidney Function Analysis
As a ROMK antagonist, VU 591 hydrochloride can help in studying kidney function, particularly how ROMK channels contribute to potassium balance and renal function .
Drug Interaction Research
Understanding how VU 591 hydrochloride interacts with other medications is crucial for developing safe and effective drug combinations, especially for patients with renal conditions or cardiovascular diseases .
Electrophysiological Studies
VU 591 hydrochloride: can be used in electrophysiological studies to investigate the electrical properties of ROMK channels in various cell types .
作用機序
Safety and Hazards
特性
IUPAC Name |
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOUHLPDHEXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VU 591 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



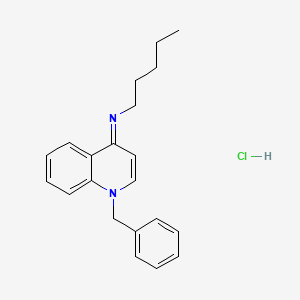


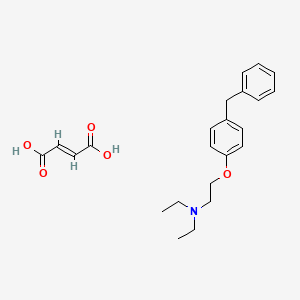

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

